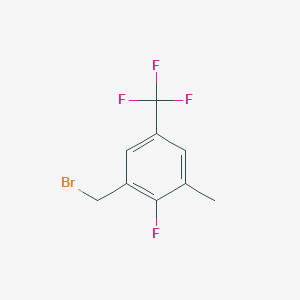

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide, also known as FMTrB, is an organic compound that is widely used as a reagent in chemical synthesis. FMTrB is a colorless liquid with a boiling point of 76°C and a melting point of -25°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone. FMTrB is a versatile reagent that can be used in a variety of synthetic reactions and has a wide range of applications in the pharmaceutical, agrochemical, and material science industries.

Applications De Recherche Scientifique

Nucleophilic Trifluoromethylation Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is used in nucleophilic trifluoromethylation reactions. For instance, in a study by Kim and Shreeve (2004), new ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, including benzyl bromide, in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).

Trifluoromethylating Agent for Organic Halides

Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a compound related to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide, has been used as a trifluoromethylating agent for organic halides, as studied by Chen and Duan (1993) (Qing‐Yun Chen & Jian-Xing Duan, 1993).

Synthesis of Modified Nucleosides

The compound has applications in the synthesis of modified nucleosides. Sivets, Amblard, and Schinazi (2019) reported the preparation of novel purine-modified nucleosides using salts of 2-fluoropurine derivatives, involving the use of a related glycosyl bromide (G. Sivets, F. Amblard, & R. Schinazi, 2019).

Palladium-Catalyzed Trifluoroethylation

Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, indicating the importance of fluorinated compounds like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide in these reactions (Yanchuan Zhao & Jinbo Hu, 2012).

Regioselective Palladium-Catalysed Arylations

The compound's derivatives are used in regioselective palladium-catalysed arylations. Laidaoui et al. (2016) studied the influence of fluoro-substituents on benzamides in palladium-catalysed direct arylations (Nouria Laidaoui, Mian He, D. E. Abed, Jean‐François Soulé, & H. Doucet, 2016).

Synthesis of Fluorinated Compounds

The compound is pivotal in the synthesis of various fluorinated organic compounds, as demonstrated in the works of Sekiguchi et al. (2004), who explored zinc-mediated coupling reactions involving related fluorinated esters (T. Sekiguchi, Kei Sato, T. Ishihara, T. Konno, & H. Yamanaka, 2004).

Mécanisme D'action

Target of Action

It’s known that such compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Mode of Action

The compound, also known as 1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, can participate in various organic reactions. For instance, it can undergo a Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for creating complex organic structures .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound’s ability to form carbon-carbon bonds can lead to the creation of complex organic structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide. Factors such as temperature, pH, and the presence of other reactants can all impact the course of the reactions in which the compound is involved .

Propriétés

IUPAC Name |

1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARMMECXFNZZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)

![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)